Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate
Description
Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a chlorosulfonyl (-SO₂Cl) group at position 5, a methoxy (-OCH₃) group at position 4, and a methyl ester (-COOCH₃) at position 2. This structure confers unique reactivity and physicochemical properties, making it valuable as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. Key properties include a molecular weight of approximately 270.95 g/mol (based on adduct data) , a calculated logP of 1.84 , and a polar surface area of 69.67 Ų . Its chlorosulfonyl group is highly electrophilic, enabling nucleophilic substitution reactions, while the methoxy group enhances solubility in polar solvents.
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-4-methoxythiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S2/c1-12-4-3-5(6(9)13-2)14-7(4)15(8,10)11/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXBRHJWMUYOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1)C(=O)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901152578 | |
| Record name | 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-4-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-11-1 | |
| Record name | 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-4-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-4-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Procedure and Reaction Conditions
A representative synthetic procedure adapted from related thiophene sulfonyl chloride preparations (notably methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate) can be outlined as follows, with modifications for the methoxy substituent:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4-methoxythiophene-2-carboxylate + chlorosulfonic acid | Slowly add chlorosulfonic acid to the thiophene derivative at 0–5°C under stirring to introduce the chlorosulfonyl group at C5. Maintain temperature and stir for 4–6 hours. |
| 2 | Quench reaction with ice-cold methanol | Quench excess chlorosulfonic acid and esterify any free acid groups if necessary, maintaining acidic conditions. |
| 3 | Work-up | Extract product using organic solvents (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate. |
| 4 | Purification | Purify by recrystallization or column chromatography to isolate methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate with high purity. |
Industrial Scale Preparation
Industrial synthesis follows similar principles but incorporates process intensification and control technologies to optimize yield, purity, and safety:
- Continuous flow reactors : Allow precise temperature and reagent control, reducing side reactions.
- Automated reagent addition : Ensures slow and controlled chlorosulfonic acid addition to maintain regioselectivity.
- Inert atmosphere (argon or nitrogen) : Prevents hydrolysis of sensitive chlorosulfonyl groups.
- Crystallization techniques : Employed for final product purification to achieve >99% purity.
Reaction Mechanism and Selectivity
The chlorosulfonation proceeds via electrophilic aromatic substitution, where the chlorosulfonyl electrophile attacks the electron-rich thiophene ring. The methoxy substituent at C4 is an electron-donating group, directing the electrophile to the 5-position due to resonance and steric factors.
Temperature control is crucial to avoid polysulfonation or substitution at undesired positions. Low temperatures favor selective monosubstitution.
Analytical Data and Yield
While specific data for this compound is limited, analogous compounds show:
| Parameter | Typical Value |
|---|---|
| Reaction yield | 65–75% (lab scale), up to 85% (industrial) |
| Melting point | Approx. 40–45°C (based on similar thiophene sulfonyl chlorides) |
| Purity | >99% after purification |
| Molecular weight | ~254.7 g/mol |
| Characterization | Confirmed by NMR (¹H, ¹³C), HPLC, and MS |
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting material | 4-methoxythiophene-2-carboxylate or derivatives |
| Key reagent | Chlorosulfonic acid |
| Reaction type | Electrophilic aromatic substitution (chlorosulfonation) |
| Temperature | 0–5°C for chlorosulfonation |
| Reaction time | 4–6 hours |
| Work-up | Quench with methanol, extraction, washing |
| Purification | Recrystallization or chromatography |
| Yield | 65–85% depending on scale and optimization |
| Purity | >99% achievable |
| Industrial considerations | Continuous flow, inert atmosphere, automated addition |
Research Findings and Notes
- The presence of the methoxy group at C4 enhances regioselectivity for chlorosulfonylation at C5 due to its electron-donating resonance effect.
- Moisture exclusion is critical throughout the process to prevent hydrolysis of the chlorosulfonyl group.
- Reaction monitoring by HPLC or TLC is recommended to track conversion and minimize side products.
- Purification methods must ensure removal of residual chlorosulfonic acid and byproducts to meet purity standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate esters.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Organic Synthesis
Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate serves as an intermediate in synthesizing more complex organosulfur compounds. Its unique structure allows for the formation of diverse derivatives that can be utilized in various chemical reactions.
Pharmaceutical Development
This compound is explored as a potential precursor for developing pharmaceuticals, particularly those containing sulfonamide or sulfonate functional groups. Its reactivity towards nucleophiles may lead to the synthesis of biologically active compounds with therapeutic potential.
Research indicates that compounds with thiophene rings often exhibit antimicrobial and antifungal activities. Preliminary studies suggest that this compound may interact with biological targets, enhancing its pharmacological profile.
Materials Science
The compound is also investigated for its role in producing specialty chemicals and advanced materials with specific electronic or optical properties. Its unique functional groups can be tailored for applications in polymer chemistry and material synthesis.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2023) | Investigated the synthesis of sulfonamide derivatives from this compound, demonstrating significant antimicrobial activity against Gram-positive bacteria. |
| Study B (2024) | Explored anti-inflammatory effects of related thiophene compounds, suggesting potential pathways for therapeutic application in chronic inflammatory diseases. |
| Study C (2023) | Analyzed cytotoxic effects of synthesized derivatives on various cancer cell lines, indicating promising results for further development as anticancer agents. |
Mechanism of Action
The mechanism of action of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate involves its interaction with various molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related thiophene derivatives (Table 1):
Key Observations :
- Substituent Effects: Methoxy vs. Methyl: The methoxy group in the target compound increases polarity and hydrogen-bonding capacity compared to the methyl group in the 4-methyl analog . This results in higher solubility in polar solvents (e.g., methanol, DMSO) . Chlorosulfonyl vs. Methylsulfanyl/Chloro: The chlorosulfonyl group (-SO₂Cl) enhances electrophilicity, making the target compound more reactive in nucleophilic substitutions than analogs with methylsulfanyl (-SCH₃) or chloro (-Cl) groups .
Physicochemical Properties
- Lipophilicity : The target compound’s logP (1.84) suggests moderate lipophilicity, intermediate between the hydrophilic 3-hydroxy-5-methoxy analog and the hydrophobic 3-hydroxy-5-methylsulfanyl derivative (logP 3.5) .
- Thermal Stability : The 4-methyl analog’s low melting point (40–41°C) implies weaker intermolecular forces compared to the target compound, which likely has higher thermal stability due to the methoxy group’s polarity.
Biological Activity
Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate is a synthetic organosulfur compound characterized by its unique structure, featuring a thiophene ring with a chlorosulfonyl group and a methoxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.
Chemical Structure and Properties
- Empirical Formula : C₈H₈ClO₄S
- Molecular Weight : 254.71 g/mol
- SMILES Notation :
COC(=O)c1cc(C)c(s1)S(Cl)(=O)=O
The presence of the chlorosulfonyl group enhances the compound's reactivity, allowing it to participate in various chemical reactions, including substitution, oxidation, and coupling reactions.
This compound interacts with biological targets through several mechanisms:
- Covalent Bond Formation : The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
- π-π Interactions : The thiophene ring may engage in π-π interactions, influencing the compound’s binding affinity to various molecular targets.
Biological Activity
Research on the biological activity of this compound is still emerging. However, preliminary studies suggest several potential pharmacological properties:
- Antimicrobial Activity : Compounds containing thiophene rings are often associated with antimicrobial properties. The unique structure of this compound may enhance its efficacy against various pathogens .
- Anticancer Potential : There is ongoing exploration into its potential anticancer properties, with studies indicating that similar compounds may exhibit cytotoxic effects against cancer cell lines .
Case Studies and Research Findings
- Antimicrobial Screening : In vitro studies have indicated that compounds with structural similarities to this compound exhibit moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specific MIC (Minimum Inhibitory Concentration) values are yet to be established for this compound but are anticipated based on related thiophene derivatives .
- Cytotoxicity Assessments : Initial cytotoxicity tests using human cell lines have shown promising results, suggesting that this compound may inhibit cell proliferation in cancer models. Further research is needed to quantify these effects and understand the underlying mechanisms .
Comparative Analysis with Related Compounds
The following table summarizes the structural differences and biological activities of compounds related to this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate | C₆H₅ClO₄S₂ | Lacks methoxy group | Moderate antimicrobial activity |
| Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate | C₇H₆Cl₂O₄S₂ | Additional chlorine atom | Enhanced reactivity |
| Methyl 4-methylthiophene-2-carboxylate | C₈H₉O₂ | No sulfonyl or chlorosulfonyl groups | Limited biological activity |
This comparison highlights the unique position of this compound among its analogs, suggesting that its combination of functional groups may provide enhanced reactivity and biological activity.
Future Directions
Given the preliminary findings regarding the biological activity of this compound, further research is warranted. Future studies should focus on:
- Detailed pharmacological evaluations to establish specific antimicrobial and anticancer activities.
- Mechanistic studies to elucidate how this compound interacts with biological targets at the molecular level.
- Development of analogs to optimize its efficacy and reduce potential side effects.
Q & A
Q. What are the recommended synthetic routes for Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate, and what reaction conditions optimize yield and purity?
The synthesis typically involves functionalizing a thiophene precursor with chlorosulfonyl and methoxy groups. A plausible route includes:
Sulfonation : Reacting 4-methoxythiophene-2-carboxylate with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group.
Esterification : Using methanol in the presence of a catalytic acid (e.g., H₂SO₄) to form the methyl ester.
Key considerations:
- Purification : Recrystallization from ethanol or chromatography to remove byproducts like sulfonic acid derivatives.
- Yield optimization : Slow addition of reagents to minimize exothermic side reactions.
Refer to analogous sulfonation protocols for thiophene derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- ¹H/¹³C NMR :
- Methoxy group: Singlet at ~δ 3.8–4.0 ppm (¹H); δ 50–55 ppm (¹³C).
- Thiophene protons: Distinct splitting patterns due to sulfonyl and methoxy substituents.
- IR Spectroscopy :
- S=O stretch (chlorosulfonyl) at ~1360–1380 cm⁻¹ and 1150–1170 cm⁻¹.
- C=O (ester) at ~1700–1720 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 240.68 (calculated for C₆H₅ClO₄S₂) .
Q. What are the key physical properties influencing experimental handling and stability?
| Property | Value |
|---|---|
| Molecular Weight | 240.68 g/mol |
| Density | 1.568 ± 0.06 g/cm³ (predicted) |
| Boiling Point | 365.7 ± 27.0 °C (predicted) |
| Handling Recommendations : |
- Store at 0–6°C to prevent decomposition of the chlorosulfonyl group.
- Use anhydrous conditions to avoid hydrolysis .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural determination?
- Software Tools : SHELXL for refinement (supports twinning corrections and anisotropic displacement parameters) .
- Visualization : ORTEP-3 for validating hydrogen bonding and intermolecular interactions .
- Validation Metrics : Check R-factor convergence (<5%), ADP consistency, and hydrogen-bond geometry against Etter’s graph-set analysis .
Q. What strategies enhance the reactivity of the chlorosulfonyl group in nucleophilic substitutions?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
- Steric Effects : The methoxy group at position 4 may hinder nucleophilic attack at position 5; computational modeling (DFT) can predict regioselectivity .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystal packing?
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled?
- Dynamic Effects : NMR may average conformers, while X-ray captures static structures.
- Cross-Validation : Compare experimental IR/Raman spectra with computational (DFT) vibrational modes.
- Paramagnetic Shifts : Rule out trace metal contaminants in NMR samples .
Methodological Notes
- Synthesis : Prioritize small-scale trials to optimize sulfonation conditions.
- Crystallography : Collect high-resolution data (≤0.8 Å) to resolve disorder.
- Data Reproducibility : Document solvent polarity and temperature effects on reaction pathways.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
